molecular formula C7H14O B098541 3-Methylhexanal CAS No. 19269-28-4

3-Methylhexanal

Cat. No. B098541
CAS RN: 19269-28-4
M. Wt: 114.19 g/mol
InChI Key: ZSJUABCTGCNBPF-UHFFFAOYSA-N
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Description

3-Methylhexanal is a saturated aldehyde . It belongs to the class of volatile organic compounds (VOCs) . The molecular formula of 3-Methylhexanal is C7H14O .


Molecular Structure Analysis

The molecular structure of 3-Methylhexanal consists of 7 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure is well-defined .


Physical And Chemical Properties Analysis

3-Methylhexanal has a density of 0.8±0.1 g/cm³ . Its boiling point is 141.2±8.0 °C at 760 mmHg . The vapour pressure of 3-Methylhexanal is 5.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.8±3.0 kJ/mol . The flash point is 32.6±5.4 °C . The index of refraction is 1.403 .

Safety and Hazards

3-Methylhexanal is classified as Aquatic Chronic 3, Eye Irritant 2, and Skin Irritant 2 . The hazard statements include H315, H319, and H412 . Precautionary statements include P273, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

3-methylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJUABCTGCNBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864879
Record name 3-Methylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow clear liquid; Sweet green aroma
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Very slightly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol)
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.800-0.805
Record name 3-Methylhexanal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2147/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylhexanal

CAS RN

19269-28-4
Record name 3-Methylhexanal
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Record name 3-Methylhexanal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexanal, 3-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.392
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-METHYLHEXANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUF7U8UTGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Methylhexanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032405
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Hexanal, 3-methyl- in food science?

A1: Hexanal, 3-methyl- is a volatile compound that contributes to the aroma profile of various foods. It's been identified as a key aroma compound in fermented products like panela cheese [] and pumpkin juice []. Its presence and concentration can significantly influence the sensory perception and consumer acceptance of these foods.

Q2: Is there a connection between Hexanal, 3-methyl- and the sensory quality of cold-pressed rapeseed oil?

A2: While Hexanal, 3-methyl- wasn't specifically highlighted in the rapeseed oil study [], the research emphasizes the importance of volatile compounds, including aldehydes like hexanal, in shaping the overall aroma profile of the oil. These compounds, along with other factors like phenolic acids and antioxidant activity, contribute to the distinct sensory characteristics that differentiate cold-pressed rapeseed oil from refined versions and other oils like olive oil.

Q3: Can electronic noses be used to detect sensory defects in virgin olive oil based on volatile compounds like Hexanal, 3-methyl-?

A3: Research suggests that currently, electronic noses coupled with static headspace analysis are not effective in detecting sensory defects in virgin olive oil []. This is partly because the static headspace method doesn't capture sufficient amounts of key aroma compounds like Hexanal, 3-methyl- and others, which contribute to both desirable and undesirable sensory attributes in olive oil.

Q4: How does the concentration of Hexanal, 3-methyl- and other volatiles change during food fermentation processes?

A4: Research on pumpkin juice fermentation [] indicates that the concentration and profile of volatile compounds, including Hexanal, 3-methyl-, can change significantly depending on the fermentation method (lactic acid, yeast, or mixed culture). These changes in volatile composition contribute to the distinct aroma profiles developed in the fermented products.

Q5: Beyond its presence in food, is there any research on the physicochemical properties of Hexanal, 3-methyl-?

A5: Yes, a study [] specifically investigated the physicochemical properties of Hexanal, 3-methyl-, providing valuable data on its vapor pressures, liquid densities, liquid heat capacities, and ideal gas thermodynamic properties. This information is crucial for understanding its behavior and applications in various scientific and industrial contexts.

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